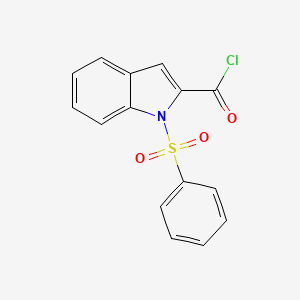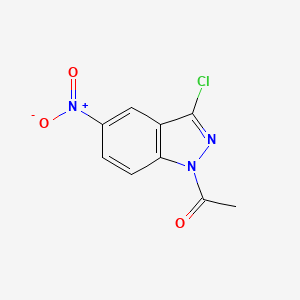![molecular formula C12H11ClN2O2S B1597855 N-{3-[(2-クロロ-1,3-チアゾール-5-イル)メトキシ]フェニル}アセトアミド CAS No. 453557-52-3](/img/structure/B1597855.png)
N-{3-[(2-クロロ-1,3-チアゾール-5-イル)メトキシ]フェニル}アセトアミド
説明
“N-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide” is a compound that contains a thiazole ring . The thiazole ring is an important heterocycle in the world of chemistry, consisting of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .
Synthesis Analysis
The synthesis of thiazole-bearing compounds has been a focus for medicinal chemists . A mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes were heated during the initial stage of reaction . In another synthesis process, on hydrolysis, a compound was converted to corresponding phenoxy acid and finally this on coupling with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine and 2-(1 H -benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) furnished a compound .Chemical Reactions Analysis
The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . In a specific reaction, a compound was converted to corresponding phenoxy acid and finally this on coupling with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine and 2-(1 H -benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) furnished a compound .科学的研究の応用
抗菌用途
N-{3-[(2-クロロ-1,3-チアゾール-5-イル)メトキシ]フェニル}アセトアミド: は、抗菌剤としての可能性を探求されています。 チアゾール誘導体は、顕著な抗菌活性を示すことが知られており、新しい治療薬の開発において価値があります 。 2-クロロ-1,3-チアゾール部分は、さまざまな微生物病原体に対して効果を高めた化合物を合成するために活用できる可能性があります。
抗癌研究
この化合物は、チアゾールコアを持つため、抗癌研究に関与する可能性があります。 チアゾールは、さまざまなヒト腫瘍細胞株に対して細胞毒性を示すことが報告されています 。 研究は、N-{3-[(2-クロロ-1,3-チアゾール-5-イル)メトキシ]フェニル}アセトアミドの誘導体を合成し、抗腫瘍剤としての可能性を評価することに焦点を当てることができます。
抗炎症作用
チアゾール環は、抗炎症作用を持つ分子によく見られる特徴です 。 したがって、N-{3-[(2-クロロ-1,3-チアゾール-5-イル)メトキシ]フェニル}アセトアミドは、新しい抗炎症薬の合成候補となり、慢性炎症性疾患の治療に貢献する可能性があります。
神経保護剤の開発
チアゾール構造を含む化合物は、神経保護効果と関連付けられています 。 この化合物は、神経保護剤の設計と合成に使用することができ、神経変性疾患の治療に役立つ可能性があります。
農業用化学物質
チアゾール誘導体は、農薬の合成にも使用されます 。 問題の化合物は、新しい殺虫剤や殺菌剤を開発するために使用でき、作物の保護と食料安全保障に貢献します。
材料科学
材料科学では、チアゾール含有化合物は、特定の特性を持つ新規材料の作成に用途があります 。 N-{3-[(2-クロロ-1,3-チアゾール-5-イル)メトキシ]フェニル}アセトアミドは、独自の特性を持つ新しいポリマーやコーティングを作成する際の有用性について調査することができます。
作用機序
Target of Action
Thiazole derivatives have been known to interact with various biological targets, contributing to their diverse biological activities .
Mode of Action
Thiazole compounds, in general, are known for their aromaticity, which allows them to participate in various reactions such as donor–acceptor, nucleophilic, and oxidation reactions . This could potentially influence their interaction with biological targets.
Biochemical Pathways
Molecules containing a thiazole ring can activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Result of Action
Thiazole derivatives have been associated with various biological activities, including anti-inflammatory and analgesic activities .
生化学分析
Biochemical Properties
N-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . Additionally, it interacts with proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses. The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, thereby altering their function.
Cellular Effects
The effects of N-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities. These effects can result in altered cell proliferation, differentiation, and apoptosis, depending on the cell type and context.
Molecular Mechanism
At the molecular level, N-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation . This binding can result in conformational changes in the target molecules, affecting their activity and downstream signaling events. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide have been studied over time to understand its stability, degradation, and long-term impact on cellular function . The compound has shown stability under various conditions, but it may undergo degradation over extended periods. Long-term studies have indicated that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of N-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or antimicrobial activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining optimal dosage levels for therapeutic use.
Metabolic Pathways
N-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations and overall metabolic balance.
Transport and Distribution
Within cells and tissues, N-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The compound’s distribution is influenced by factors such as its chemical properties, the presence of transporters, and the affinity of binding proteins.
Subcellular Localization
The subcellular localization of N-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide is crucial for its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus to influence gene expression or to the mitochondria to affect cellular metabolism. The precise localization can determine the compound’s efficacy and specificity in modulating cellular processes.
特性
IUPAC Name |
N-[3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-8(16)15-9-3-2-4-10(5-9)17-7-11-6-14-12(13)18-11/h2-6H,7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTGMAZTFQFXEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OCC2=CN=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377281 | |
| Record name | N-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819686 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
453557-52-3 | |
| Record name | N-[3-[(2-Chloro-5-thiazolyl)methoxy]phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=453557-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol](/img/structure/B1597778.png)






![1,1,2,3-Tetramethyl-1H-benzo[e]indol-3-ium iodide](/img/structure/B1597793.png)


